

# Application Notes and Protocols for In Vitro Assays of GSK9311

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## Compound of Interest

Compound Name: GSK9311

Cat. No.: B15623670

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These application notes provide detailed protocols for the in vitro characterization of **GSK9311**, a known inhibitor of BRPF bromodomains. **GSK9311** serves as a less active analog to potent inhibitors like GSK6853, making it an ideal negative control for target validation and selectivity studies. The following protocols describe biochemical and cellular assays to determine the potency and target engagement of **GSK9311**.

## Biochemical Bromodomain Inhibition Assay

This assay quantifies the inhibitory activity of **GSK9311** against BRPF1 and BRPF2 bromodomains. The principle of this assay is to measure the displacement of a fluorescently labeled ligand from the bromodomain by the test compound.

## Experimental Protocol

Materials:

- Recombinant human BRPF1 and BRPF2 bromodomain proteins
- Fluorescently labeled ligand (e.g., a known high-affinity BRPF1/2 ligand)
- **GSK9311**
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT

- 384-well, low-volume, black microplates
- Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)

#### Procedure:

- Prepare a serial dilution of **GSK9311** in DMSO. A typical starting concentration is 10 mM.
- In the 384-well plate, add 5 µL of assay buffer to all wells.
- Add 50 nL of the serially diluted **GSK9311** or DMSO (as a vehicle control) to the appropriate wells.
- Add 5 µL of the BRPF1 or BRPF2 protein solution (at a final concentration of 10 nM) to all wells.
- Add 5 µL of the fluorescently labeled ligand solution (at a final concentration of 5 nM) to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
- Calculate the percent inhibition for each concentration of **GSK9311** relative to the DMSO control.
- Determine the pIC50 value by fitting the dose-response curve using a suitable software.

## Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.<sup>[1][2][3]</sup> This protocol is designed to assess the engagement of **GSK9311** with BRPF1 in living cells.

## Experimental Protocol

#### Materials:

- Human cell line expressing BRPF1 (e.g., HEK293T overexpressing tagged BRPF1)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **GSK9311**
- Phosphate-buffered saline (PBS)
- Lysis buffer with protease inhibitors
- SDS-PAGE and Western blotting reagents
- Anti-BRPF1 antibody
- 96-well PCR plates
- Thermal cycler

Procedure:

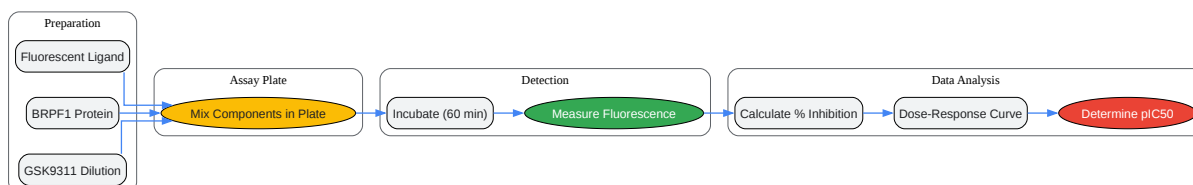
- Seed cells in a suitable culture dish and grow to 80-90% confluency.
- Treat the cells with various concentrations of **GSK9311** or DMSO (vehicle control) for 1 hour at 37°C.
- Harvest the cells, wash with PBS, and resuspend in PBS.
- Aliquot the cell suspension into different wells of a 96-well PCR plate.
- Heat the plate in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.
- Collect the supernatant (soluble fraction) and analyze the protein concentration.

- Perform SDS-PAGE and Western blotting using an anti-BRPF1 antibody to detect the amount of soluble BRPF1 at each temperature.
- Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of **GSK9311** indicates target engagement.

## Data Presentation

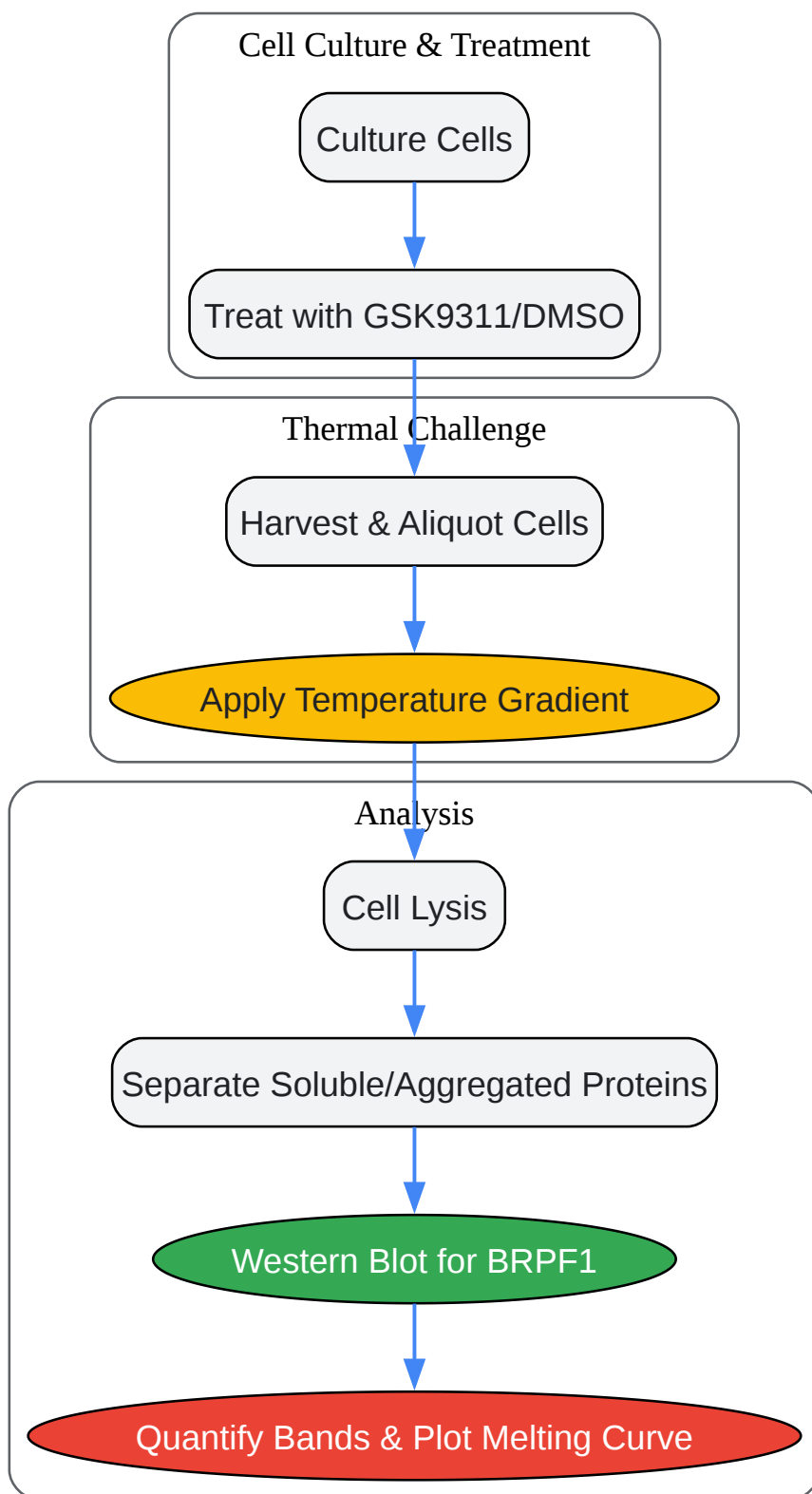
Compound	Target	Assay Type	pIC50	Reference
GSK9311	BRPF1	Biochemical	6.0	[4][5]
GSK9311	BRPF2	Biochemical	4.3	[4][5]

## Visualizations



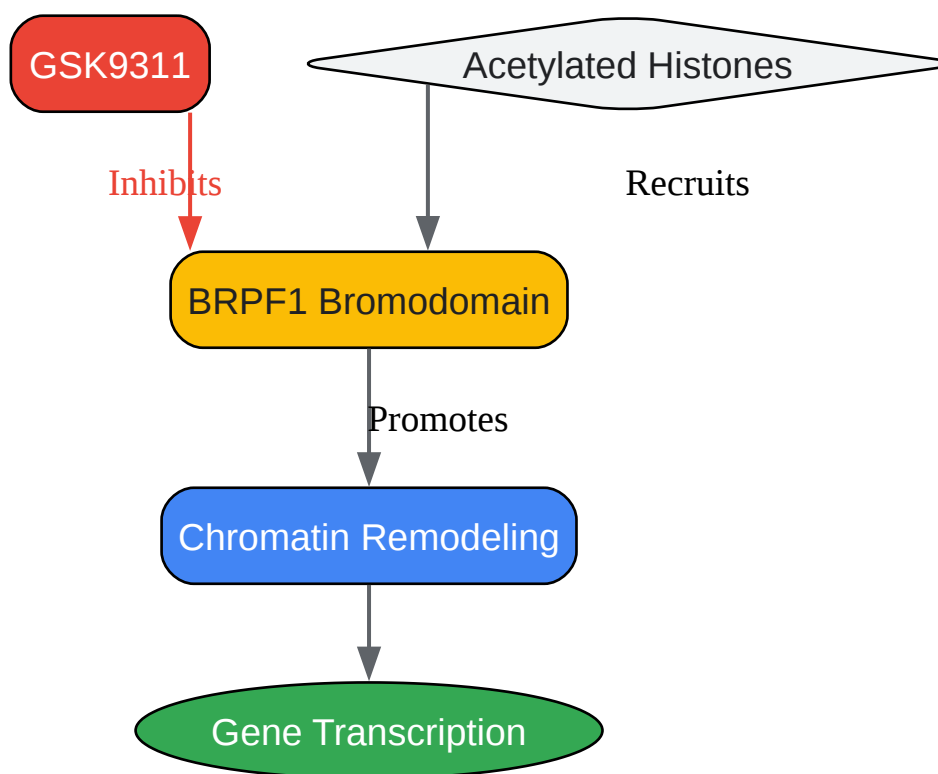
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Caption: Workflow for the BRPF1 Biochemical Inhibition Assay.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



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Caption: Simplified signaling pathway showing BRPF1 inhibition by **GSK9311**.

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## References

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